An In-depth Technical Guide to the Properties of Methyl 3-hydroxy-5-nitrobenzoate
An In-depth Technical Guide to the Properties of Methyl 3-hydroxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-5-nitrobenzoate is an aromatic organic compound with the chemical formula C₈H₇NO₅. As a derivative of benzoic acid, it possesses a structural backbone that is a common motif in a variety of biologically active molecules and a useful intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known chemical and physical properties of Methyl 3-hydroxy-5-nitrobenzoate, alongside detailed experimental protocols for the synthesis of analogous compounds, and a discussion of its potential, though currently undocumented, biological significance.
While specific experimental data for Methyl 3-hydroxy-5-nitrobenzoate is limited in publicly accessible literature, this guide extrapolates information from closely related compounds to provide a predictive profile for researchers. All quantitative data is presented in structured tables for clarity, and hypothetical experimental workflows are visualized using the DOT language.
Chemical and Physical Properties
The fundamental properties of Methyl 3-hydroxy-5-nitrobenzoate are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₈H◂NO₅ | - |
| Molecular Weight | 197.14 g/mol | - |
| CAS Number | 55076-32-9 | [1][2] |
| Appearance | Light yellow powder | - |
| Melting Point | 154-156 °C | - |
| Boiling Point | 377.2 ± 27.0 °C (Predicted) | - |
| Density | 1.432 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 7.52 ± 0.10 (Predicted) | - |
| Solubility | Insoluble in water; soluble in hot ethanol. | [3] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the nitro group and the hydroxyl group will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The carbons attached to the nitro and hydroxyl groups will be significantly shifted.
For comparative purposes, the reported NMR data for the related compound, Methyl 3-nitrobenzoate, is provided in the table below.[4]
| Nucleus | Chemical Shift (δ) ppm (Solvent: CDCl₃) |
| ¹H | 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H), 3.93 (s, 3H) |
| ¹³C | 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 |
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3-hydroxy-5-nitrobenzoate is expected to exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C=O (ester) | ~1720 |
| NO₂ (nitro) | ~1530 and ~1350 |
| C-O (ester) | ~1250 |
| Aromatic C-H | ~3000-3100 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 197, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for Methyl 3-hydroxy-5-nitrobenzoate is not available, a plausible synthetic route would involve the esterification of 3-hydroxy-5-nitrobenzoic acid. A general procedure for Fischer esterification is provided below, which can be adapted for this synthesis.
Synthesis of Methyl 3-hydroxy-5-nitrobenzoate via Fischer Esterification (Hypothetical)
Materials:
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3-hydroxy-5-nitrobenzoic acid
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Anhydrous methanol
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzoic acid in an excess of anhydrous methanol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 3-hydroxy-5-nitrobenzoate.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of Methyl 3-hydroxy-5-nitrobenzoate. However, the presence of the nitroaromatic and phenolic moieties suggests potential for various biological activities.
Nitroaromatic compounds are known to have a broad spectrum of biological effects, including antimicrobial and cytotoxic activities. Phenolic compounds are well-established as antioxidants due to their ability to scavenge free radicals.
Given the structural similarities to other studied compounds, it is plausible that Methyl 3-hydroxy-5-nitrobenzoate could be investigated for:
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Antimicrobial Activity: Many nitroaromatic compounds exhibit antibacterial and antifungal properties.
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Antioxidant Activity: The phenolic hydroxyl group could confer radical scavenging capabilities.
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Enzyme Inhibition: The molecule could potentially interact with the active sites of various enzymes.
Further research is required to explore these potential biological activities and to elucidate any underlying mechanisms of action and signaling pathways.
Conclusion
Methyl 3-hydroxy-5-nitrobenzoate is a chemical compound with defined physical and predicted chemical properties. While it serves as a potential building block in organic synthesis, its biological role remains largely unexplored. This guide has synthesized the available information and provided a predictive framework based on analogous compounds to aid researchers in their investigations. The provided hypothetical experimental protocols and areas for biological screening are intended to serve as a starting point for future studies to fully characterize this molecule and unlock its potential applications in drug development and other scientific fields. Experimental validation of the predicted properties and a thorough investigation of its biological activities are crucial next steps.
